REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[N:6][C:5]([C:8]2[NH:12][C:11]3[CH:13]=[CH:14][CH:15]=[CH:16][C:10]=3[N:9]=2)=[CH:4][CH:3]=1.[NH:17]1[CH2:22][CH2:21][NH:20][CH2:19][CH2:18]1>CN1CCCC1=O>[N:17]1([C:2]2[N:7]=[N:6][C:5]([C:8]3[NH:12][C:11]4[CH:13]=[CH:14][CH:15]=[CH:16][C:10]=4[N:9]=3)=[CH:4][CH:3]=2)[CH2:22][CH2:21][NH:20][CH2:19][CH2:18]1
|
Name
|
|
Quantity
|
0.28 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(N=N1)C1=NC2=C(N1)C=CC=C2
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Name
|
|
Quantity
|
0.516 g
|
Type
|
reactant
|
Smiles
|
N1CCNCC1
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
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CN1C(CCC1)=O
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Control Type
|
UNSPECIFIED
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Setpoint
|
140 °C
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Type
|
CUSTOM
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Details
|
with stirring for 30 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated in vacuo
|
Type
|
ADDITION
|
Details
|
the residue was diluted with water (100 mL)
|
Type
|
STIRRING
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Details
|
stirred for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
A white precipitate was formed which
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCNCC1)C1=CC=C(N=N1)C1=NC2=C(N1)C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |